N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
Description
The compound N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide is a benzothiazole-derived benzamide featuring a 2,3-dihydro-1,3-benzothiazol-2-ylidene core substituted with 5,6-dimethoxy and 3-methyl groups. The benzamide moiety is further substituted with 2,3-dimethoxy groups. The presence of methoxy groups enhances solubility and may influence electronic properties, while the benzamide linkage could facilitate hydrogen bonding (see ) .
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-21-12-9-14(24-3)15(25-4)10-16(12)27-19(21)20-18(22)11-7-6-8-13(23-2)17(11)26-5/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINAWRBCOMWEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as acetonitrile or ether, and catalysts like hydrochloric acid to facilitate the cyclization and formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could result in simpler hydrocarbons.
Scientific Research Applications
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- The target compound shares a benzothiazol-2-ylidene core with and , but differs in substituents. Methoxy groups in the target and enhance polarity compared to phenyl groups in .
- Synthesis routes for analogs typically involve cyclization or condensation (e.g., ), suggesting the target could be synthesized similarly .
Spectroscopic and Crystallographic Comparisons
Table 2: Spectroscopic Data of Analogues
Key Observations :
Key Observations :
- Methoxy substituents, as seen in the target and , could modulate bioavailability and target binding .
Biological Activity
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
The molecular formula of the compound is C18H18N2O4S. The synthesis typically involves the reaction of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is conducted under controlled conditions to ensure high yield and purity through methods such as recrystallization or column chromatography.
Biological Activity Overview
The compound is primarily studied for its antimicrobial and anticancer properties. Its unique structural features may contribute to its interaction with various biological targets.
The proposed mechanism of action involves the compound binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological responses such as:
- Inhibition of cell proliferation : Particularly in cancer cells.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
-
Anticancer Activity :
- In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines.
- It may induce apoptosis through intrinsic pathways involving mitochondrial dysfunction.
-
Antimicrobial Activity :
- Preliminary studies suggest effectiveness against a range of bacterial strains.
- The compound's structure allows for potential modification to enhance antimicrobial efficacy.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 : In vitro anticancer evaluation | Demonstrated significant inhibition of proliferation in breast cancer cell lines (MCF-7) at concentrations above 10 µM. |
| Study 2 : Antimicrobial screening | Showed activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. |
| Study 3 : Mechanistic study | Identified pathways involved in apoptosis induction via caspase activation and Bcl-2 family protein modulation. |
Comparative Analysis with Similar Compounds
This compound can be compared with other benzothiazole derivatives known for their bioactivity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(5,6-Dimethoxybenzothiazole)-4-nitrobenzamide | Nitro group substitution | Higher anticancer potency |
| N-(5-Methylbenzothiazole)-2-fluorobenzamide | Fluorine substitution | Enhanced antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
